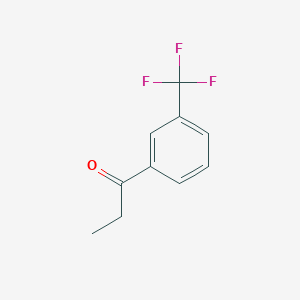

3'-(Trifluoromethyl)propiophenone

説明

Structure

3D Structure

特性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTPNKXHYILGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165307 | |

| Record name | Propiophenone, 3'-(trifluoromethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-03-5 | |

| Record name | Propiophenone, 3'-(trifluoromethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 3'-(trifluoromethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethyl)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Propiophenone and Its Derivatives

Classical and Contemporary Synthesis Routes for the Core Structure

The construction of the 3'-(Trifluoromethyl)propiophenone core relies on fundamental organic reactions, primarily focusing on the formation of a carbon-carbon bond between the trifluoromethylated aromatic ring and a propyl group.

Friedel-Crafts Acylation of Trifluoromethylated Aromatics

The most direct and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation. chemcess.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves reacting (trifluoromethyl)benzene with an acylating agent, such as propanoyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst. youtube.comchemguide.co.uk

The reaction mechanism begins with the activation of the acylating agent by the Lewis acid (e.g., aluminum chloride, AlCl₃) to form a highly electrophilic acylium ion. numberanalytics.comlibretexts.org This ion is then attacked by the electron-rich π-system of the (trifluoromethyl)benzene ring. youtube.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. libretexts.org

The trifluoromethyl group is strongly deactivating, which can make the Friedel-Crafts reaction challenging compared to reactions with electron-rich aromatic compounds. masterorganicchemistry.com Therefore, the choice of catalyst and reaction conditions is crucial for achieving good yields. numberanalytics.com Strong Lewis acids like AlCl₃ are often necessary, and the reaction may require heating to proceed at a reasonable rate. chemguide.co.ukmdpi.com Solvents such as dichloromethane (B109758) or nitrobenzene (B124822) can be used, with the choice of solvent sometimes influencing the reaction's regioselectivity and reactivity. chemcess.com

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Solvent | Conditions | Yield |

| AlCl₃ | Propanoyl Chloride | Dichloromethane | Reflux, 30 min | Good |

| FeCl₃ | Propionic Anhydride | Nitrobenzene | 80°C, 2h | Moderate |

| Trifluoromethanesulfonic acid (TfOH) | Propionic Acid | Neat | 100°C, 1h | Good mdpi.com |

| Gallium(III) triflate | Propanoyl Chloride | 1,2-Dichloroethane | 60°C, 4h | High umb.eduresearchgate.net |

Grignard Reagent-Mediated Carbonyl Functionalization

An alternative to Friedel-Crafts acylation is a multi-step approach involving a Grignard reagent. This method typically begins with the formation of a Grignard reagent from a halogenated benzotrifluoride, such as 3-bromobenzotrifluoride (B45179). google.com This organomagnesium compound is then reacted with an appropriate electrophile.

One pathway involves the reaction of the 3-(trifluoromethyl)phenylmagnesium bromide Grignard reagent with propanal. askfilo.com This nucleophilic addition to the aldehyde's carbonyl group forms a secondary alcohol, 1-(3-(trifluoromethyl)phenyl)propan-1-ol, after an aqueous workup. askfilo.comdoubtnut.com The final step is the oxidation of this secondary alcohol to the desired ketone, this compound. Common oxidizing agents for this transformation include chromic acid, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Another variation involves reacting the Grignard reagent with an acid anhydride, such as propionic anhydride. google.comgoogle.com This reaction directly forms the ketone after hydrolysis. google.com The use of lithium chloride (LiCl) has been shown to facilitate the rapid formation of the Grignard reagent and improve the yield of the subsequent reaction with the acid anhydride. google.com

Alternative Acylation Strategies

Beyond the classical Friedel-Crafts and Grignard routes, other methods have been developed for the acylation of electron-deficient aromatic rings. One notable strategy involves the diazotization of 3-(trifluoromethyl)aniline (B124266), followed by a copper-catalyzed coupling reaction with an enol acetate (B1210297), such as isopropenyl acetate. google.comgoogle.com This method avoids the use of strong Lewis acids and can be performed under milder conditions. The process starts with the formation of a diazonium salt from 3-(trifluoromethyl)aniline, which is then reacted with isopropenyl acetate in the presence of a copper salt catalyst to yield an intermediate that hydrolyzes to 1-(3-trifluoromethyl)phenyl-propan-2-one. google.comgoogle.com

Another approach utilizes organocatalysis, where aldehydes are converted into N-acylsaccharins, which are effective acylating agents. acs.org For instance, 3-(trifluoromethyl)benzaldehyde (B1294959) can be reacted with saccharin (B28170) in the presence of a surfactant like CTAB and an oxidant to form the corresponding N-acylsaccharin, which can then be used to acylate other nucleophiles. acs.org Furthermore, developments in dual nickel/photoredox catalysis have enabled the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides to produce α-trifluoromethyl ketones under mild, visible-light conditions. acs.org

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The synthesis of chiral derivatives of this compound is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. These syntheses focus on creating specific stereoisomers of alcohols and other functionalized derivatives.

Asymmetric Reduction of the Carbonyl Group

The most common approach to generating chiral analogues is the asymmetric reduction of the prochiral carbonyl group of this compound to produce enantiomerically enriched 1-(3-(trifluoromethyl)phenyl)propan-1-ol. nih.gov This transformation is frequently accomplished using chiral catalysts.

Biocatalytic methods employing whole cells or isolated enzymes have proven highly effective. For example, recombinant E. coli cells expressing carbonyl reductase can reduce 3'-(trifluoromethyl)acetophenone (B147564) (a close analogue) to the corresponding (R)-alcohol with excellent enantiomeric excess (>99.9% ee). nih.gov Similarly, newly isolated bacterial strains like Leifsonia xyli have been used for the asymmetric reduction of related trifluoromethyl ketones. nih.gov

Chemical catalysis offers a broad range of options. Chiral oxazaborolidine catalysts, often used in situ, can effectively reduce aromatic ketones with high enantioselectivity. mdpi.com For trifluoromethyl ketones specifically, the addition of Lewis acids like BF₃ can enhance enantioselectivities. mdpi.com Other successful catalytic systems include iridium complexes with chiral ligands, which provide high yields and excellent enantioselectivities (up to 99% ee) in the hydrogenation of trifluoromethyl ketones. rsc.org Chiral organomagnesium amides (COMAs) have also been employed in Meerwein-Ponndorf-Verley (MPV) type reductions, achieving high conversions and enantioselectivities. researchgate.net

Table 2: Enantioselective Reduction Methods for Trifluoromethyl Ketones

| Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

| Recombinant E. coli (Carbonyl Reductase) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | nih.gov |

| Leifsonia xyli HS0904 | (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol | 99.4% | nih.gov |

| In situ Oxazaborolidine + BF₃ | Chiral Trifluoromethyl Alcohols | Enhanced at RT | mdpi.com |

| Iridium/f-amphol complex | Chiral 2,2,2-Trifluoroethanols | up to 99% | rsc.org |

| Chiral Organomagnesium Amides (COMAs) | Chiral Trifluoromethyl Alcohols | up to 98:2 er | researchgate.net |

Stereoselective Formation of Functionalized Derivatives

Creating derivatives with multiple stereocenters requires stereoselective reactions. Starting from chiral α-trifluoromethylated ketones, subsequent reductions can proceed with high diastereoselectivity to furnish alcohols with β-CF₃-substituted stereogenic carbons. acs.org This one-pot, nickel-catalyzed asymmetric reductive cross-coupling followed by reduction allows for complete enantioselective retention. acs.org

Aldol-type reactions are also powerful tools. The enantioselective vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, using a bifunctional organocatalyst, can produce highly functionalized chiral tertiary trifluoromethyl carbinols with excellent diastereoselectivity. acs.org Similarly, asymmetric cross-aldol additions of α-keto hydrazones to trifluoromethyl ketones, catalyzed by primary amines, yield tertiary trifluoromethylated alcohols in high yields and enantioselectivities. ua.es

Furthermore, stereoselective cascade reactions provide efficient routes to complex structures. For example, a catalytic cascade involving quinols and trifluoromethyl ketones can lead to the synthesis of CF₃-containing 1,3-dioxolanes with good diastereoselectivity. rsc.org The use of a chiral catalyst in this reaction can also induce high enantioselectivity. rsc.org Diastereoselective reductive amination of aryl trifluoromethyl ketones with α-amino esters is another strategy to produce stereochemically complex amines. nih.gov

Catalytic Approaches in Propiophenone (B1677668) Synthesis

Catalysis offers efficient and selective routes to complex molecules like this compound, often under milder conditions and with higher functional group tolerance compared to classical stoichiometric methods. Both transition metals and small organic molecules have been effectively employed as catalysts for the key bond-forming reactions in propiophenone synthesis.

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. organic-chemistry.org Palladium and copper-based systems are among the most widely used for constructing aryl ketones. organic-chemistry.orggoogle.com

One prominent strategy involves the palladium-catalyzed coupling of an aryl halide with a suitable coupling partner. For the synthesis of a related compound, 3'-trifluoromethyl-acetophenone, a Heck-type reaction has been described involving the reaction of 3-bromobenzotrifluoride with a vinyl ether, such as butyl vinyl ether, in the presence of a palladium catalyst and a phosphine (B1218219) ligand. google.com The resulting vinyl ether intermediate is then hydrolyzed under acidic conditions to yield the final ketone. google.com This methodology could be adapted for the synthesis of this compound by utilizing a 1-propenyl ether instead of a vinyl ether.

Another powerful transition metal-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl boronic acid with an acyl halide. For the synthesis of this compound, this would involve the reaction of 3-(trifluoromethyl)phenylboronic acid with propanoyl chloride, catalyzed by a palladium complex. These reactions are known for their high yields and tolerance of a wide range of functional groups. organic-chemistry.org

The table below summarizes key aspects of transition metal-catalyzed reactions relevant to the synthesis of trifluoromethylated propiophenones.

| Catalytic System | Reactants | Reaction Type | Key Features | Reference(s) |

| Pd(OAc)₂ / Phosphine Ligand | 3-Halobenzotrifluoride, 1-Propenyl ether | Heck-type Coupling / Hydrolysis | Two-step process; applicable to various substituted aryl halides. | google.com |

| Pd(OAc)₂ / [bmim][PF₆] | Aryl Boronic Acid, Acyl Anhydride/Chloride | Suzuki-Miyaura Coupling | Can be performed in aqueous media; catalyst system is recyclable. | organic-chemistry.org |

| Copper Salt | 3-(Trifluoromethyl)aniline, Propionaldoxime | Diazotization / Coupling / Hydrolysis | A multi-step classical route that can be catalyzed by copper salts. | acs.org |

| Nickel Catalyst | Arylboronic Acid, Nitrile | Addition Reaction | Provides a direct route to aryl ketones from nitriles. | organic-chemistry.org |

This table presents generalized data for the synthesis of aryl ketones, with specific examples adapted for this compound.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. nih.gov These reactions utilize small, chiral or achiral organic molecules to accelerate chemical transformations.

For the synthesis of aryl ketones, a classic yet effective method is the Friedel-Crafts acylation. While traditionally catalyzed by stoichiometric amounts of Lewis acids like AlCl₃, modern variations can employ catalytic amounts of strong Brønsted acids. mdpi.com Trifluoromethanesulfonic acid (TfOH), a superacid, has been shown to be an effective catalyst for the Friedel-Crafts acylation of aromatic compounds with acylating agents like carboxylic acids or anhydrides. mdpi.comorganic-chemistry.org The synthesis of this compound could thus be achieved by reacting trifluoromethylbenzene with propanoyl chloride or propanoic anhydride in the presence of catalytic TfOH. organic-chemistry.orgresearchgate.net

Another metal-free approach involves the Meerwein arylation. A transition-metal-free synthesis of α-aryl methyl ketones has been developed using aryl diazonium tetrafluoroborate (B81430) salts and isopropenyl acetate. acs.org This method is noted for being simple, scalable, and using environmentally benign reagents. acs.org Adapting this to the target molecule would involve using 3-(trifluoromethyl)benzenediazonium tetrafluoroborate and a suitable propionyl synthon.

The table below outlines organocatalytic methods applicable to the synthesis of this compound.

| Catalyst/Reagent | Reactants | Reaction Type | Key Features | Reference(s) |

| Trifluoromethanesulfonic Acid (TfOH) | Trifluoromethylbenzene, Propanoyl Chloride | Friedel-Crafts Acylation | Metal-free; uses a strong Brønsted acid as a catalyst. | mdpi.comorganic-chemistry.org |

| None (Meerwein Arylation) | 3-(Trifluoromethyl)benzenediazonium salt, Propionyl synthon | Meerwein Arylation | Transition-metal-free; uses readily available starting materials. | acs.org |

| Peptide Catalyst | α-Aryl Vinyl Triflone, Aldehyde | Conjugate Addition | Demonstrates organocatalytic synthesis of chiral trifluoromethyl-containing molecules. | chemistryviews.org |

| Visible Light / Organic Dye | Aryl Hydrazine, Alkene | Oxidative Radical Addition | Green, metal-free method for ketone synthesis. | rsc.org |

This table presents generalized data for organocatalytic synthesis of aryl ketones, with specific examples adapted for this compound.

Design and Optimization of Synthetic Pathways for Research Scale-Up

The transition from laboratory-scale synthesis to larger, research-scale production presents numerous challenges that require careful planning and optimization. Key considerations include cost-effectiveness, safety, reagent availability, reaction efficiency, and ease of purification.

For the scale-up of this compound synthesis, several factors must be optimized:

Reagent Selection: Avoiding hazardous and expensive reagents is crucial for safe and economical scale-up. For example, replacing pyrophoric reagents like n-butyl lithium with more stable alternatives is a key consideration. researchgate.netacs.org

Catalyst Efficiency: The choice of catalyst is critical. An ideal catalyst should have a high turnover number, be recyclable, and be cost-effective. For transition metal-catalyzed reactions, minimizing the loading of expensive metals like palladium is a primary goal.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent choice can lead to higher yields, reduced by-product formation, and lower energy consumption. The use of solvent-free conditions or environmentally benign solvents is also a major consideration.

Purification: Developing a robust and scalable purification protocol is essential. This may involve moving from chromatographic methods, which are often not practical for large quantities, to crystallization or distillation. The challenge of separating closely related isomers, as seen in some industrial preparations, underscores the need for highly regioselective synthetic methods. researchgate.net

By carefully considering these factors, synthetic pathways for this compound can be designed and optimized to be efficient, cost-effective, and suitable for production at a research scale and beyond.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Trifluoromethyl Propiophenone

Reactivity of the Ketone Functionality

The ketone group in 3'-(trifluoromethyl)propiophenone is a primary site for a variety of chemical reactions, including reductions, oxidations, and nucleophilic additions. The electronic and steric environment around the carbonyl carbon dictates the course and stereochemistry of these reactions.

Carbonyl Reduction Mechanisms and Diastereocontrol

The reduction of the carbonyl group in α-substituted propiophenones, such as 2-(trifluoromethyl)propiophenone, has been a subject of interest due to the potential for creating stereogenic centers. The diastereoselectivity of these reductions is highly dependent on the nature of the hydride source and the presence of Lewis acids. acs.org For instance, the reduction of 2-(trifluoromethyl)propiophenone can yield different diastereomeric alcohols depending on the reducing agent used. acs.org This highlights the intricate balance of steric and electronic effects that govern the approach of the hydride to the carbonyl carbon. While specific studies on the diastereocontrol of this compound reduction are not extensively detailed in the provided results, the principles observed with the 2-substituted isomer suggest that similar dependencies would exist.

Biocatalytic reductions also offer a highly stereoselective route to chiral alcohols. For example, carbonyl reductases have been employed for the asymmetric reduction of related ketones like 3'-(trifluoromethyl)acetophenone (B147564) to produce the corresponding (R)-alcohol with high enantiomeric excess. nih.gov This enzymatic approach provides an effective method for accessing specific stereoisomers that may be challenging to obtain through traditional chemical means. nih.gov

Table 1: Diastereoselective Reduction of 2-(Trifluoromethyl)propiophenone This table is illustrative and based on the general findings for related compounds, as specific data for the 3'-isomer was not available in the search results.

| Hydride Source | Lewis Acid | Major Diastereomer | Reference |

| NaBH4 | None | (1R,2S)-alcohol | acs.org |

| LiAlH4 | None | (1R,2R)-alcohol | acs.org |

| NaBH4 | CeCl3 | Increased selectivity | acs.org |

Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of ketones can lead to the formation of carboxylic acids or esters. One powerful reagent for such transformations is trifluoroperacetic acid (TFPAA), which is capable of oxidizing ketones through a Baeyer-Villiger oxidation mechanism. wikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of the oxidation.

While direct oxidation of the propiophenone (B1677668) side chain to a carboxylic acid is a common transformation for many alkyl ketones, the specific conditions and yields for this compound are not detailed in the provided search results. However, the "inverse oxidation" capabilities of TFPAA on aromatic rings suggest that under certain conditions, the aromatic ring itself could be cleaved while leaving the alkyl group intact. wikipedia.org More conventional oxidation methods would likely target the ethyl group, potentially leading to the formation of 3-(trifluoromethyl)benzoic acid. Additionally, methods for the O-trifluoromethylation of carboxylic acids have been developed, which could be relevant for derivatizing any resulting carboxylic acid products. nih.gov

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by various nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules. Examples of nucleophilic addition reactions include the Grignard reaction, the Wittig reaction, and the addition of organolithium or organozinc reagents.

A particularly relevant class of nucleophilic additions is trifluoromethylation, which introduces a CF3 group. organic-chemistry.orgsemanticscholar.orgresearchgate.net Reagents like trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent, are commonly used for this purpose in the presence of a fluoride (B91410) source. organic-chemistry.orgsemanticscholar.orgresearchgate.net The reaction of this compound with such a reagent would be expected to yield a tertiary alcohol containing a trifluoromethyl group. The reaction conditions, including the choice of solvent and catalyst, can significantly impact the efficiency of the transformation. semanticscholar.org For instance, coordinating solvents like THF are often preferred. semanticscholar.org

Conjugate additions, or Michael additions, are also a form of nucleophilic addition that can occur with related α,β-unsaturated ketones. nih.gov While this compound itself is not an α,β-unsaturated ketone, derivatives of it could undergo such reactions.

Aromatic Ring Reactivity and Substitution Chemistry

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. oneonta.eduyoutube.com

Electrophilic Aromatic Substitution Patterns

Due to the deactivating nature of both the trifluoromethyl and the propionyl groups, electrophilic aromatic substitution (EAS) on this compound is expected to be significantly slower than on benzene (B151609). youtube.com The trifluoromethyl group is a meta-director, and the propionyl group is also a meta-director. oneonta.edu Therefore, incoming electrophiles will be directed to the positions meta to both substituents, which are positions 5' and the equivalent positions relative to the propionyl group. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. oneonta.edu However, the strongly deactivated nature of the ring in this compound would likely require harsh reaction conditions for these transformations to proceed. For instance, Friedel-Crafts reactions are generally not successful on strongly deactivated rings. oneonta.edu

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.orgchem-station.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While the propionyl group itself is not a classical DMG, related functional groups can be. The trifluoromethyl group has been classified as a moderate directing group in some contexts. organic-chemistry.org

In the case of this compound, the ketone functionality could potentially be transformed into a group that can act as a DMG. For example, conversion to an oxime or a related nitrogen-containing derivative might enable directed lithiation. It's important to note that the ketone itself can react with organolithium reagents, so protection or modification of the ketone would likely be necessary before attempting a DoM strategy. Studies have shown that even a carboxylic acid group, which is typically reactive towards organolithiums, can be used as a directing group under specific conditions. organic-chemistry.org This suggests that with careful choice of reagents and reaction conditions, a DoM approach could potentially be applied to functionalize the aromatic ring of this compound at a position ortho to a modified ketone group.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

The trifluoromethyl group is a strong activator for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com Its potent electron-withdrawing nature deactivates the aromatic ring for electrophilic attack and activates it for nucleophilic attack, particularly at the ortho and para positions. wikipedia.orgacs.org In the case of this compound, the trifluoromethyl group is situated at the meta position relative to the propiophenone side chain. While ortho and para activation is more common and generally more effective for SNAr reactions, meta-activation by a trifluoromethyl group can still facilitate the displacement of a suitable leaving group by a nucleophile, albeit potentially at a slower rate. acs.org

The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgacs.org The negative charge of this complex is delocalized, and the presence of electron-withdrawing groups like the trifluoromethyl group helps to stabilize this intermediate, thereby facilitating the reaction. wikipedia.orgacs.org The final step is the departure of the leaving group, which restores the aromaticity of the ring. wikipedia.org

It is important to note that the reaction rate is also dependent on the nature of the leaving group, with fluorine and nitro groups being common examples. acs.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group, while generally robust, can undergo specific transformations under certain reaction conditions. These reactions are of significant interest for the synthesis of diverse fluorinated compounds.

Recent advancements in photoredox catalysis have enabled the selective activation of the strong carbon-fluorine bonds within trifluoromethyl groups. nih.govnih.gov One such process is defluoroalkylation, where a single fluorine atom is removed and replaced by an alkyl group. This transformation can be initiated by a single electron transfer (SET) from a photocatalyst to the trifluoromethylaromatic compound. nih.govcapes.gov.br This generates a radical anion which can then undergo C-F bond cleavage to form a difluorobenzylic radical. nih.govcapes.gov.br This radical can then be trapped by an unactivated alkene to yield the defluoroalkylated product. capes.gov.br This method provides a powerful tool for the late-stage functionalization of trifluoromethyl-containing molecules. researchgate.net

Beyond defluoroalkylation, the trifluoromethyl group can be derivatized in other ways. For instance, under specific conditions, it is possible to achieve transformations of the C-F bonds to introduce other functional groups. These methods often require careful substrate design or the use of specific reagents to achieve selectivity. While challenging, these transformations open up possibilities for creating novel fluorinated molecules with tailored properties.

Radical and Photochemical Reactivity

The trifluoromethyl group significantly influences the radical and photochemical reactivity of aromatic compounds.

As mentioned in the context of defluoroalkylation, single electron transfer (SET) is a key mechanism in the reactivity of trifluoromethylated compounds. nih.govcapes.gov.br SET involves the transfer of a single electron from a donor to an acceptor, creating radical ions. numberanalytics.com In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring a good electron acceptor. Upon accepting an electron, a radical anion is formed, which can then initiate a cascade of reactions, including C-F bond cleavage. nih.govcapes.gov.br The generation of radicals via SET is a cornerstone of many modern synthetic methods for the functionalization of fluorinated organic molecules. numberanalytics.com

The presence of the ketone functionality in this compound, in conjunction with the trifluoromethyl group, suggests a rich photochemical reactivity. Aromatic ketones are known to undergo various photochemical reactions upon irradiation with UV light. For instance, photochemically induced transformations can lead to the formation of α-trifluoromethylated ketones through the reaction of styrenes with a trifluoromethyl radical source. rsc.org

Furthermore, direct trifluoromethylation of aromatic C-H bonds can be achieved through photoredox catalysis. nih.gov This process involves the generation of a trifluoromethyl radical, which then adds to the aromatic ring. nih.gov While this is typically a method for introducing a CF3 group, the underlying principles of photochemically generated radicals are relevant to the potential transformations of this compound. Studies on other trifluoromethyl aromatic compounds have shown that irradiation can induce defluorination and subsequent reactions. nih.gov

Impact of the Trifluoromethyl Substituent on Reaction Kinetics and Thermodynamics

The presence of a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring in this compound exerts a profound influence on the compound's chemical reactivity. This influence stems primarily from the group's powerful electron-withdrawing nature, which alters the electronic environment of the entire molecule, particularly the carbonyl group. These electronic effects have significant and predictable consequences for both the speed (kinetics) and the position of equilibrium (thermodynamics) of its chemical reactions.

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, acting predominantly through a strong negative inductive effect (-I). wikipedia.org This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the rest of the molecule. In the case of this compound, this electron withdrawal significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon atom. This heightened electrophilicity makes the ketone more susceptible to attack by nucleophiles, a key step in many of its characteristic reactions.

A quantitative understanding of these electronic effects can be achieved using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = ρσ

where k is the rate or equilibrium constant for the substituted compound, k₀ is the constant for the unsubstituted parent compound, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type and conditions. wikipedia.org

The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group has a Hammett constant (σ_m) of +0.43, confirming its strong electron-withdrawing character when located at the meta position. wikipedia.org

Table 1: Hammett Substituent Constants (σ) for Selected Groups

This table provides a comparison of the electronic effect of the trifluoromethyl group with other common substituents at the meta and para positions. A more positive value indicates a stronger electron-withdrawing effect.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | +0.710 | +0.778 |

| -CN | +0.56 | +0.66 |

| -CF₃ | +0.43 | +0.54 |

| -Cl | +0.373 | +0.227 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.069 | -0.170 |

| -OCH₃ | +0.115 | -0.268 |

Kinetic Impact: The reaction constant, ρ, provides insight into the charge distribution in the reaction's transition state. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. This occurs in reactions where a negative charge builds up or a positive charge is dissipated in the rate-determining step. For nucleophilic attack on the carbonyl carbon of this compound, the transition state involves the formation of a negatively charged alkoxide intermediate. The electron-withdrawing -CF3 group helps to stabilize this developing negative charge, thereby lowering the activation energy of the reaction and increasing its rate. Conversely, for reactions involving the buildup of positive charge at the reaction center, the -CF3 group would be destabilizing and would slow the reaction down.

A clear, quantitative illustration of the kinetic impact of a meta-CF3 group comes from mechanistic studies on the OCF3-migration of substituted N-aryl-N-(trifluoromethoxy)acetamides. nih.gov While this is a different reaction system, the principles of physical organic chemistry are directly applicable. In this study, the relative rates of rearrangement were measured for a series of compounds with different substituents on the aryl ring. nih.gov

Table 2: Relative Reaction Rates for OCF₃-Migration of Substituted N-Aryl-N-(trifluoromethoxy)acetamides at 80°C

This table shows the observed relative rate constants (k_R/k_H) for the rearrangement reaction. The data demonstrates the powerful electronic influence of various substituents, including the meta-trifluoromethyl group, on reaction kinetics.

| Substituent (R) | Position | Hammett Constant (σ) | Relative Rate (k_R/k_H) |

|---|---|---|---|

| -OMe | meta | +0.12 | 0.000000021 |

| -I | para | +0.18 | 0.00000018 |

| -Br | para | +0.23 | 0.00000049 |

| -H | - | 0.00 | 1.0 |

| -F | meta | +0.34 | 0.0000023 |

| -CO₂Me | meta | +0.37 | 0.00000074 |

| -CF₃ | meta | +0.43 | 0.00000011 |

Data sourced from a study on OCF3-migration, used here to illustrate the kinetic effect of the -CF3 substituent. nih.gov

The Hammett plot for this reaction yielded a very large and negative reaction constant (ρ = -11.86). nih.gov This indicates that the reaction is extremely sensitive to electronic effects and that a significant positive charge develops in the rate-determining step. Consequently, electron-withdrawing groups like m-CF3 strongly destabilize the transition state and dramatically slow down the reaction, as shown by its very small relative rate constant in the table above. nih.gov This provides a powerful, albeit inverse, example of the kinetic influence of the trifluoromethyl group: just as it strongly accelerates reactions where negative charge develops, it strongly decelerates those where positive charge develops.

Structure Reactivity and Structure Function Relationships in 3 Trifluoromethyl Propiophenone Derivatives

Systematic Modification of the Propiophenone (B1677668) Skeleton

The systematic modification of the 3'-(Trifluoromethyl)propiophenone scaffold, both on the aromatic ring and the aliphatic side chain, is a key strategy to fine-tune its chemical and physical properties.

Aryl Ring Substitutions and Electronic Effects

The trifluoromethyl (CF₃) group at the meta-position (3') of the propiophenone skeleton is a powerful modulator of the molecule's electronic properties. As a strong electron-withdrawing group, it significantly influences the reactivity of the aromatic ring and the carbonyl group. mdpi.com The introduction of additional substituents to the aryl ring allows for a more nuanced control over these effects.

The electronic effects of various substituents on the aryl ring of this compound can be summarized as follows:

| Substituent (X) Position | Type of Substituent | Electronic Effect on Carbonyl Reactivity | Effect on Electrophilic Aromatic Substitution |

| 4' or 6' | Electron-Withdrawing (e.g., -NO₂, -CN) | Increases | Strong Deactivation |

| 4' or 6' | Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases | Activation (competes with CF₃ deactivation) |

| 2' | Electron-Withdrawing (e.g., -Cl, -F) | Increases (Inductive) | Strong Deactivation |

| 5' | Electron-Withdrawing (e.g., -Cl, -F) | Minor Increase | Deactivation |

Aliphatic Chain Functionalization

Functionalization of the ethyl side chain (the "propio" part) of this compound opens avenues for creating a wide array of derivatives. The carbons alpha and beta to the carbonyl group are primary targets for modification.

A common reaction is the alpha-halogenation (e.g., bromination) of the ketone, which introduces a reactive handle for subsequent nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines, alcohols, and thiols, at the alpha-position.

Furthermore, modern methods for direct C-H bond functionalization are being developed. nih.gov For example, the direct trifluoromethylation of unactivated methylene (B1212753) (CH₂) units using reagents like Grushin's reagent under photolytic conditions demonstrates a pathway to introduce further fluorination on the aliphatic chain. nih.gov While this has been shown on a range of substrates, the principles can be applied to the ethyl chain of propiophenone derivatives. nih.gov

Potential modifications to the aliphatic chain include:

| Position of Functionalization | Type of Reaction | Resulting Functional Group |

| α-carbon | Halogenation followed by Nucleophilic Substitution | -Br, -Cl, -OH, -OR, -NHR |

| α-carbon | Aldol (B89426) Condensation | β-hydroxy ketone |

| β-carbon | Michael Addition (on α,β-unsaturated precursor) | Varied, depending on nucleophile |

| α or β-carbon | Direct C-H Functionalization | -CF₃, -Aryl |

Comparative Reactivity Studies with Isomeric and Analogous Propiophenones

The position of the trifluoromethyl group on the aromatic ring has a profound impact on the reactivity of the ketone. A comparison between this compound and its 2'- (ortho) and 4'- (para) isomers is instructive.

The electron-withdrawing effect of the CF₃ group is transmitted through both inductive effects (through-bond polarization) and resonance effects (delocalization of pi electrons). The inductive effect weakens with distance, while the resonance effect is only operative from the ortho and para positions.

4'-(Trifluoromethyl)propiophenone (para-isomer): The CF₃ group is in direct conjugation with the carbonyl group. Its strong electron-withdrawing resonance and inductive effects make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

2'-(Trifluoromethyl)propiophenone (ortho-isomer): Similar to the para-isomer, the CF₃ group strongly activates the carbonyl group towards nucleophilic attack. However, this is often counteracted by a significant steric effect, where the bulky CF₃ group hinders the approach of nucleophiles to the reaction center. researchgate.net

This compound (meta-isomer): The CF₃ group is not in direct conjugation with the carbonyl group. Therefore, it exerts its influence primarily through a deactivating inductive effect on the ring, which makes the carbonyl carbon more electrophilic than in unsubstituted propiophenone, but generally less so than in the 4'-isomer. It offers a balance of electronic activation without the steric hindrance of the 2'-isomer.

| Isomer | Electronic Effect on Carbonyl | Steric Hindrance at Carbonyl | Expected Reactivity towards Nucleophiles |

| 2'-(Trifluoromethyl)propiophenone | Strong Activation (Resonance + Inductive) | High | Reduced due to steric hindrance |

| This compound | Moderate Activation (Inductive only) | Low | Enhanced relative to unsubstituted propiophenone |

| 4'-(Trifluoromethyl)propiophenone | Strong Activation (Resonance + Inductive) | Low | Highest among the isomers |

| Propiophenone (unsubstituted) | Baseline | Low | Baseline |

Steric and Electronic Influence of the Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl group is unique in its combination of properties that influence molecular interactions. mdpi.com

Electronic Influence: The high electronegativity of the three fluorine atoms creates a strong dipole, making the CF₃ group a potent electron-withdrawing substituent. mdpi.com This has several consequences:

Increased Electrophilicity: As discussed, it increases the electrophilicity of the adjacent carbonyl carbon, enhancing its reactivity with nucleophiles.

Modulation of Acidity: It increases the acidity of protons on the alpha-carbon, facilitating enolate formation.

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity (fat-solubility) of the molecule compared to a methyl group, which can enhance its ability to cross biological membranes. mdpi.combohrium.com

Steric Influence: While sometimes considered sterically compact, the CF₃ group exerts a notable steric effect that can be larger than that of phenyl or isobutyl groups. researchgate.net This is not solely due to its van der Waals radius but is also a result of electrostatic repulsion between the partially negatively charged fluorine atoms and incoming nucleophiles. researchgate.net In certain reactions, its steric demand has been compared to that of a cyclohexyl group. researchgate.net This steric bulk can dictate the stereochemical outcome of reactions at adjacent centers and can hinder reactions altogether, as seen in the case of the 2'-isomer.

Conformational Analysis and its Ramifications for Reactivity

The rotation around the aryl-carbonyl bond determines the orientation of the carbonyl group relative to the plane of the benzene (B151609) ring. The molecule will likely adopt a conformation that minimizes steric clashes between the carbonyl oxygen and the ortho-hydrogens of the ring.

Detailed conformational analyses of similar fluorinated molecules have been performed using techniques like gas-phase FTIR, Raman spectroscopy, and density functional theory (DFT) calculations. mdpi.com For molecules with a carbonyl group adjacent to a trifluoromethyl group, different stable conformers (such as syn and gauche forms) are often observed. mdpi.com

In this compound, the conformation will be influenced by a balance of forces:

Steric Hindrance: The bulky CF₃ group, even at the meta position, can influence the preferred tilt of the aromatic ring relative to the side chain.

Dipole-Dipole Interactions: The strong dipoles of the C=O and C-F bonds will seek an arrangement that minimizes electrostatic repulsion.

The preferred conformation has direct consequences for reactivity. The accessibility of the carbonyl carbon to an attacking nucleophile is dependent on the spatial arrangement of the aryl ring and the ethyl group. A particular conformation might shield one face of the carbonyl group, leading to diastereoselectivity in reactions if a new chiral center is formed. The alignment of the p-orbitals of the carbonyl group with the pi-system of the aromatic ring, which is governed by the dihedral angle, also affects the electronic communication between these two groups and thus the ketone's reactivity.

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Building Block for Complex Organic Molecule Synthesis

3'-(Trifluoromethyl)propiophenone is a versatile building block in organic synthesis, largely due to the presence of the trifluoromethyl (-CF3) group. cymitquimica.com This group enhances the compound's reactivity and solubility in various organic solvents, making it a valuable intermediate for creating more complex molecules. cymitquimica.com The ketone functional group and the aromatic ring offer multiple sites for chemical modifications.

The compound can undergo a range of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to a secondary alcohol, a common step in the synthesis of chiral compounds.

Substitution: The trifluoromethyl group can influence substitution reactions on the aromatic ring.

These reactions allow chemists to use this compound as a starting material to introduce the trifluoromethylphenyl moiety into larger, more complex molecular structures. Its stability and compatibility with various reaction conditions facilitate streamlined synthetic processes and can lead to improved product yields.

Intermediate in Pharmaceutical and Agrochemical Development

The trifluoromethyl group is a key feature in many modern drugs and crop protection agents, as it can enhance properties such as metabolic stability and binding affinity. sciencedaily.comuva.nl this compound serves as an important intermediate in the synthesis of these bioactive molecules. cymitquimica.com

Precursors for Bioactive Molecules

This propiophenone (B1677668) is a key intermediate in the synthesis of various pharmaceutical compounds. cymitquimica.com Its structure is particularly relevant in the development of drugs targeting the central nervous system. The compound's reactivity allows it to be a starting point for building more elaborate molecules with potential therapeutic applications.

A significant reaction is the conversion of this compound to its oxime derivative. One synthetic route involves the diazotization of 3-aminobenzotrifluoride, followed by a coupling reaction with propionaldoxime to form this compound oxime. The subsequent hydrolysis of this oxime yields this compound. This process highlights its role as a direct precursor to oxime structures, which are themselves important in medicinal chemistry.

| Reaction Stage | Key Reagents | Conditions | Intermediate/Product |

| Diazotization | 3-Aminobenzotrifluoride, Sulfuric Acid, Sodium Nitrite | 0–2°C | Stabilized Diazo Solution |

| Coupling | Diazo Solution, Propionaldoxime, Copper(II) Sulfate | pH 2.0–3.5, 0–2°C | This compound Oxime |

| Hydrolysis | Oxime Intermediate, 30% Hydrochloric Acid | 90–95°C | This compound |

Table 1: Synthesis Pathway involving this compound and its Oxime.

Contribution to Agrochemical Formulations

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. cymitquimica.com The incorporation of the trifluoromethyl group can improve the stability and bioavailability of the active ingredients, thereby enhancing their effectiveness.

While many commercial agrochemicals containing a trifluoromethyl group exist, the direct lineage from this compound is exemplified by its potential as an intermediate. For instance, a patented process describes the preparation of this compound with a 72-77% yield from 3-(trifluoromethyl)aniline (B124266) and propionaldoxime, indicating its availability for larger-scale agrochemical production. chemicalbook.com Although its close analog, 3'-(trifluoromethyl)acetophenone (B147564), is a well-known precursor to the fungicide trifloxystrobin, the propiophenone derivative follows similar synthetic logic and serves as a valuable component for developing new crop protection agents. google.com

Role in the Development of Advanced Materials and Specialty Chemicals

The unique electronic properties and stability conferred by the trifluoromethyl group make this compound a valuable precursor in materials science. cymitquimica.com

Integration into Polymer Formulations

The compound is incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance. While direct studies on polymers from this specific propiophenone are not widely published, research on analogous structures provides strong evidence of its potential benefits.

For example, the introduction of -CF3 groups into poly(aryl ether ketone) (PEKEKK) backbones has been shown to significantly improve polymer characteristics. These improvements are attributed to the disruption of polymer chain packing, which increases the fractional free volume.

| Polymer | -CF3 Position | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Dielectric Constant (10 GHz) |

| PEKEKK-H | None | 201°C | 521°C | 3.01 |

| PEKEKK-CF3-m | meta | 205°C | 525°C | 2.84 |

| PEKEKK-CF3-p | para | 209°C | 536°C | 2.87 |

Table 2: Properties of Poly(aryl ether ketone)s with and without Trifluoromethyl Groups. Data is analogous to demonstrate the effect of the -CF3 group. nih.gov

Introducing the -CF3 group leads to:

Increased Free Volume: The fractional free volume in similar polymers increased from 3.75% to 5.72%, which can improve processability. nih.gov

Lower Dielectric Constant: The dielectric constant can be reduced, which is a desirable property for materials used in high-frequency electronics. nih.gov

Enhanced Solubility: The polymers show better solubility in common organic solvents, which is advantageous for solution-based processing of films and coatings. nih.gov

Excellent Thermal and Mechanical Properties: These fluorinated polymers maintain high thermal stability (Td5% > 520°C) and robust mechanical properties. nih.gov

Precursor for Fluorinated Functional Materials

This compound serves as a key precursor in the synthesis of various fluorinated functional materials and specialty chemicals. Its role as a building block allows for the creation of novel compounds with unique properties imparted by the fluorine content. cymitquimica.com The chemical reactivity of the ketone group allows for its transformation into other functional groups, enabling the construction of a wide array of fluorinated derivatives for research and specialized industrial applications.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3'-(Trifluoromethyl)propiophenone, offering insights into the proton, carbon, and fluorine environments within the molecule.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and aliphatic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a complex multiplet in the downfield region, generally between 7.5 and 8.3 ppm. These signals correspond to the four protons on the benzene (B151609) ring. The ethyl group protons give rise to two distinct signals: a quartet corresponding to the methylene (B1212753) (-CH₂) group adjacent to the carbonyl, typically found around 3.0 ppm, and a triplet for the terminal methyl (-CH₃) group, which appears further upfield at approximately 1.2 ppm. The splitting patterns (quartet and triplet) are a result of spin-spin coupling between the adjacent methylene and methyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.3 | m | - |

| -CH₂- | ~3.0 | q | ~7.2 |

| -CH₃ | ~1.2 | t | ~7.2 |

Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is typically observed as a singlet in the downfield region of the spectrum, often above 200 ppm. The aromatic carbons resonate in the range of approximately 124 to 138 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms. quora.comresearchgate.net The trifluoromethyl carbon itself also appears as a quartet. The aliphatic carbons of the ethyl group are found in the upfield region, with the methylene (-CH₂) carbon appearing around 32 ppm and the methyl (-CH₃) carbon at approximately 8 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C=O | >200 | s |

| C-CF₃ | ~131 | q |

| Aromatic-C | 124-138 | m |

| -CF₃ | ~124 | q |

| -CH₂- | ~32 | t |

| -CH₃ | ~8 | t |

Note: 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet, and 'm' denotes multiplet. Chemical shifts are approximate and can vary.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing the trifluoromethyl (-CF₃) group. wikipedia.orghuji.ac.il Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, it provides a strong signal. wikipedia.org For this compound, the ¹⁹F NMR spectrum typically shows a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic for a CF₃ group attached to an aromatic ring and is generally observed around -63 ppm relative to a standard reference such as trichlorofluoromethane (B166822) (CFCl₃). nih.govcolorado.edu This single peak confirms the presence and electronic environment of the trifluoromethyl substituent.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be observed between the quartet of the -CH₂- group and the triplet of the -CH₃- group, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. libretexts.org For example, the proton signal of the -CH₂- group will show a correlation to the carbon signal of the -CH₂- group. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. libretexts.orguvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edulibretexts.org This is particularly useful for establishing the connectivity across the molecule. For instance, the protons of the ethyl group will show correlations to the carbonyl carbon, and the aromatic protons will show correlations to the carbonyl carbon and other aromatic carbons, helping to piece together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Fragmentation Patterns

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (202.17 g/mol ). sigmaaldrich.comchemicalbook.com Common fragmentation patterns include the loss of the ethyl group ([M-29]⁺) to form a benzoyl cation, and the cleavage of the bond between the carbonyl group and the aromatic ring, resulting in characteristic fragment ions. researchgate.net The presence of the trifluoromethyl group can also lead to specific fragmentation pathways. fluorine1.ru

Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation compared to EI-MS. This method is often used to clearly identify the molecular ion. In the CI-MS spectrum of this compound, the most prominent peak is typically the protonated molecule, [M+H]⁺, at m/z 203. This provides a clear confirmation of the molecular weight.

Table 3: Common Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 202 |

| [M-C₂H₅]⁺ | 173 |

| [C₆H₄CF₃]⁺ | 145 |

| [C₂H₅CO]⁺ | 57 |

Note: These are predicted common fragments and their relative intensities can vary.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

The gas-phase FTIR spectrum of this compound reveals several key absorption bands. A strong, prominent peak is observed in the region of 1700-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The presence of the trifluoromethyl (-CF₃) group gives rise to strong absorption bands typically found in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. Aliphatic C-H stretching from the ethyl group is also present just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch | Aryl |

| ~2980-2940 | Aliphatic C-H Stretch | Ethyl |

| ~1710 | C=O Stretch | Ketone |

| ~1610, 1590, 1480 | Aromatic C=C Stretch | Aryl |

| ~1320, 1160, 1120 | C-F Stretch | Trifluoromethyl |

| ~800, 750 | Aromatic C-H Bend | Aryl (meta-substituted) |

This table summarizes the principal infrared absorption bands for this compound and their corresponding vibrational assignments.

The Raman spectrum is expected to show strong bands for the aromatic ring vibrations and the C=O stretch, although the latter is typically weaker than in the IR spectrum. The symmetric stretching vibrations of the C-F bonds in the -CF₃ group should also be Raman active. The non-polar bonds, such as the C-C bonds of the aromatic ring and the ethyl group, are expected to produce more intense Raman signals compared to their IR absorptions. Analysis of the closely related compound, 3'-(trifluoromethyl)acetophenone (B147564), through computational studies, suggests that key Raman active modes would include the aromatic ring breathing modes and various C-H bending and stretching vibrations.

| Raman Shift (cm⁻¹) | Expected Vibrational Assignment |

| ~3070 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1700 | C=O Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1000 | Aromatic Ring Breathing |

| ~750 | C-F Symmetric Stretch |

This table presents the expected Raman shifts for this compound based on its chemical structure and analogy to similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of the aromatic ring and the carbonyl group are the primary chromophores.

The UV-Vis spectrum is expected to exhibit two main absorption bands. A weaker band, corresponding to the n→π* transition of the carbonyl group, is anticipated at longer wavelengths (around 300-320 nm). A more intense band, resulting from the π→π* transitions of the benzene ring, is expected at shorter wavelengths (around 240-260 nm). The trifluoromethyl group, being an electron-withdrawing group, is likely to cause a slight hypsochromic (blue) shift of the π→π* transition compared to unsubstituted propiophenone (B1677668). The solvent used for analysis can also influence the position and intensity of these absorption bands.

| Electronic Transition | Expected λ (nm) | Chromophore |

| n → π | ~300 - 320 | Carbonyl (C=O) |

| π → π | ~240 - 260 | Aromatic Ring |

This table outlines the expected electronic transitions and their approximate absorption maxima for this compound in a non-polar solvent.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from its isomers and any potential impurities from the synthesis process.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. The retention time of this compound in a GC system is dependent on its volatility and its interaction with the stationary phase of the column. For a non-polar column, such as one with a dimethylpolysiloxane stationary phase, elution is primarily based on the boiling point of the analytes.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, which is invaluable for structural confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 202. The fragmentation pattern would be characterized by the loss of the ethyl group ([M-29]⁺) to form a stable acylium ion at m/z 173, which would likely be the base peak. Further fragmentation of the aromatic portion would lead to ions corresponding to the trifluoromethylphenyl moiety.

| m/z | Proposed Fragment | Formula |

| 202 | Molecular Ion [M]⁺ | [C₁₀H₉F₃O]⁺ |

| 173 | [M - C₂H₅]⁺ | [C₈H₄F₃O]⁺ |

| 145 | [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ |

| 125 | [C₆H₄F₂]⁺ | [C₆H₄F₂]⁺ |

| 57 | [C₂H₅CO]⁺ | [C₃H₅O]⁺ |

This table details the expected major fragments in the electron ionization mass spectrum of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound. Its application is critical in assessing the purity of the compound after synthesis and in monitoring its behavior in various chemical reactions. Methodologies typically employ reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Detailed research findings indicate that the separation mechanism for this compound is influenced by both its aromatic ketone structure and the presence of the highly electronegative trifluoromethyl group. While standard reverse-phase columns like C18 are effective, specialized stationary phases, such as those containing pentafluorophenyl (PFP) groups, can offer alternative selectivity and improved resolution for fluorinated compounds. uhplcs.comhawachhplccolumn.comchromatographyonline.com The PFP phase engages in multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions, which can be advantageous for separating this compound from structurally similar isomers or impurities. uhplcs.comymc.co.jpfortis-technologies.com

The mobile phase in these separations commonly consists of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol. sielc.com The inclusion of a small amount of acid, such as formic acid or phosphoric acid, is often necessary to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. sielc.com Detection is most commonly achieved using a UV detector, as the phenyl ring in this compound acts as a strong chromophore.

The following tables outline representative parameters for the HPLC analysis of aromatic ketones and compare the characteristics of common stationary phases suitable for this purpose.

Table 1: Representative HPLC Method Parameters for Aromatic Ketones

| Parameter | Method A: Standard Reverse-Phase | Method B: PFP Reverse-Phase |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm | PFP (Pentafluorophenyl), 5 µm |

| Column Dimensions | 4.6 x 250 mm | 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (55:45 v/v) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient (approx. 25 °C) | 30 °C |

| Detector | UV Absorbance at 254 nm | UV Absorbance at 254 nm |

| Injection Volume | 10 µL | 10 µL |

Table 2: Comparison of Stationary Phases for this compound Analysis

| Feature | C18 (Octadecyl) Phase | PFP (Pentafluorophenyl) Phase |

| Primary Interaction | Hydrophobic (van der Waals) interactions. | Multiple: Hydrophobic, π-π, dipole-dipole, ion-exchange. hawachhplccolumn.com |

| Selectivity | Primarily based on analyte hydrophobicity. | Enhanced selectivity for positional isomers, halogenated compounds, and aromatics. hawachhplccolumn.comymc.co.jp |

| Suitability for Analyte | Good general-purpose separation. | High selectivity due to interactions with the trifluoromethyl group and phenyl ring. uhplcs.com |

| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water. | Compatible with a wide range of organic modifiers, including 100% aqueous mobile phases. hawachhplccolumn.com |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of 3'-(Trifluoromethyl)propiophenone would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process minimizes the energy of the molecule and provides key information about bond lengths, bond angles, and dihedral angles. Such a study would be the first step in any computational analysis, providing the foundational structure for all subsequent property calculations.

Beyond DFT, other quantum chemical methods could be employed. Ab initio methods, which are based on first principles without experimental parameters, could provide highly accurate calculations of molecular properties. However, they are computationally more demanding. Semi-empirical methods, which use some experimental data to simplify calculations, offer a faster but generally less accurate alternative. These methods could be used to calculate a variety of molecular properties, such as dipole moment and polarizability, which are crucial for understanding the molecule's interaction with electric fields and its intermolecular forces.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally indicates a more reactive molecule. For this compound, calculating the HOMO and LUMO energies would provide insights into its electrophilic and nucleophilic character and predict its behavior in chemical reactions.

| Parameter | Hypothetical Value (a.u.) | Significance |

| E(HOMO) | Not Available | Indicates electron-donating ability |

| E(LUMO) | Not Available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Not Available | Relates to chemical reactivity and stability |

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound. Note: The values in this table are for illustrative purposes only, as no published data exists.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. An ESP map of this compound would visually identify the reactive sites on the molecule, such as the carbonyl oxygen and the aromatic ring, and the influence of the electron-withdrawing trifluoromethyl group.

Spectroscopic Property Prediction from Theoretical Models

Computational models can also predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra. Theoretical calculations of properties such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural elucidation and characterization of a compound. For this compound, theoretical predictions would help to assign the signals in its experimental ¹H NMR, ¹³C NMR, and IR spectra.

| Spectroscopic Data | Hypothetical Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Not Available |

| ¹³C NMR Chemical Shifts (ppm) | Not Available |

| Key IR Frequencies (cm⁻¹) | Not Available |

Table 2: Hypothetical Predicted Spectroscopic Data for this compound. Note: The values in this table are for illustrative purposes only, as no published data exists.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy, primarily using Density Functional Theory (DFT), is instrumental in the detailed assignment of infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule's ground state geometry, a theoretical spectrum can be generated and compared with experimental results to confirm structural assignments.

Detailed research findings from studies on analogous compounds, such as 3'-(trifluoromethyl)acetophenone (B147564), demonstrate that DFT calculations at the B3LYP level of theory with basis sets like 6-311++G(d,p) provide excellent correlation with experimental spectra after applying appropriate scaling factors. researchgate.net For this compound, this approach allows for the precise assignment of vibrations related to its key functional groups. The C=O stretching of the ketone, the aromatic ring vibrations, and the characteristic modes of the trifluoromethyl group can be accurately predicted. bjp-bg.com

The trifluoromethyl (CF3) group, in particular, has strong, characteristic vibrational modes. Its symmetric and antisymmetric stretching vibrations are typically found in the 1200-1300 cm⁻¹ range, while its deformation modes appear at lower frequencies. bjp-bg.com

Table 1: Predicted Vibrational Assignments for this compound Based on DFT Calculations

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectrum |

| Aromatic C-H | Stretching | 3000–3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850–3000 | IR, Raman |

| C=O (Ketone) | Stretching | 1680–1700 | IR (Strong), Raman (Weak) |

| Aromatic C=C | Stretching | 1400–1600 | IR, Raman |

| C-F (of CF₃) | Asymmetric Stretch | ~1280 | IR (Strong) |

| C-F (of CF₃) | Symmetric Stretch | ~1150 | IR (Strong) |

| CF₃ | Deformation/Rocking | 400-700 | IR, Raman |

TD-DFT for UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating ultraviolet-visible (UV-Vis) absorption spectra. youtube.com This technique calculates the electronic excitation energies, which correspond to the wavelengths of light a molecule absorbs. scilit.commdpi.com

The process begins with an optimized ground-state molecular geometry obtained from a DFT calculation. A TD-DFT calculation is then performed to determine the energies of various excited states and the probability (oscillator strength) of transitioning to them. youtube.com These results can be plotted as wavelength versus intensity to generate a theoretical UV-Vis spectrum. youtube.com Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning the nature of the electronic transitions (e.g., π→π* or n→π). scilit.commdpi.com For aromatic ketones like this compound, the spectrum is expected to be dominated by π→π transitions associated with the benzene (B151609) ring and n→π* transitions involving the carbonyl group. The inclusion of a solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is crucial for accurately simulating spectra in solution. scilit.commdpi.com

Table 2: General Workflow for TD-DFT UV-Vis Spectral Simulation

| Step | Description | Computational Method |

| 1 | Ground-State Geometry Optimization | DFT (e.g., B3LYP/6-311+G(d,p)) |

| 2 | Vibrational Frequency Analysis | DFT (To confirm minimum energy structure) |

| 3 | Excited State Calculation | TD-DFT |

| 4 | Spectral Generation | Plotting excitation energies vs. oscillator strengths |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscapes and the influence of the surrounding environment. nih.govarxiv.org By simulating the motion of a this compound molecule in a box of explicit solvent molecules, researchers can map the accessible conformations and their relative stabilities.